Hsd17B13-IN-69 is a chemical compound that specifically targets the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is primarily associated with lipid metabolism in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of Hsd17B13 is being explored as a potential therapeutic strategy for these liver diseases, making Hsd17B13-IN-69 a subject of significant scientific interest.
The compound is synthesized through a series of chemical reactions, which involve the preparation of key intermediates and their coupling to form the final product. The specific details regarding its synthesis may vary among manufacturers, but it generally involves advanced organic chemistry techniques.
Hsd17B13-IN-69 falls under the category of enzyme inhibitors, specifically targeting hydroxysteroid 17-beta dehydrogenase 13. Its classification as a small molecule drug candidate positions it within the realm of pharmaceuticals aimed at treating metabolic liver disorders.
The synthesis of Hsd17B13-IN-69 typically involves several key steps:
Industrial production often employs large-scale synthesis methods, including batch or continuous flow processes, to maximize yield and purity. Automated systems are utilized for precise control over reaction parameters, ensuring consistency and compliance with regulatory standards.
The molecular structure of Hsd17B13-IN-69 can be characterized by its specific arrangement of atoms and functional groups that contribute to its biological activity. Detailed structural data, including its three-dimensional conformation, can be obtained through techniques like X-ray crystallography or computational modeling.
While specific structural data for Hsd17B13-IN-69 may not be publicly available, similar compounds in its class typically exhibit complex structures featuring multiple rings and functional groups that facilitate interaction with the target enzyme .
Hsd17B13-IN-69 can participate in various chemical reactions, including:
Reagents commonly employed in these reactions include:
The reactions involving Hsd17B13-IN-69 yield various derivatives that may demonstrate altered biological activity against hydroxysteroid 17-beta dehydrogenase 13, potentially enhancing therapeutic efficacy.
Hsd17B13-IN-69 exerts its pharmacological effects through competitive inhibition of hydroxysteroid 17-beta dehydrogenase 13. By binding to the active site of the enzyme, it prevents the conversion of hydroxysteroids, leading to a decrease in lipid droplet formation within hepatocytes. This mechanism is crucial for mitigating conditions such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis by regulating lipid metabolism and inflammatory responses .
While specific physical properties such as melting point or solubility may not be detailed in available literature, compounds targeting similar enzymatic pathways often possess moderate lipophilicity, allowing for effective cellular uptake.
Chemical properties include stability under physiological conditions and reactivity with biological targets. Characterization studies typically involve assessing these properties through various analytical methods to ensure efficacy in biological environments .
Hsd17B13-IN-69 holds potential applications across various scientific fields:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4